10-(1-Methyl-3-piperidyl)-3-methoxyphenothiazine
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Overview
Description
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Piperidinyl Substitution: The 10-position substitution with 1-methyl-3-piperidinyl can be carried out using a nucleophilic substitution reaction with 1-methyl-3-piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic effects.
Uniqueness
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its methoxy and piperidinyl substitutions may influence its receptor binding affinity and overall therapeutic profile.
Properties
CAS No. |
60706-48-1 |
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Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-methoxy-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(13-20)21-16-7-3-4-8-18(16)23-19-12-15(22-2)9-10-17(19)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
InChI Key |
LUEVNSVASOZCPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |
Origin of Product |
United States |
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